![molecular formula C10H12ClNO2 B2608726 (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid CAS No. 123760-95-2](/img/structure/B2608726.png)

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid” is a chemical compound with the CAS Number: 123760-95-2 . It has a molecular weight of 213.66 . The IUPAC name for this compound is (4-chlorobenzyl)-L-alanine . It is typically stored at 4 degrees Celsius and is available in powder form .

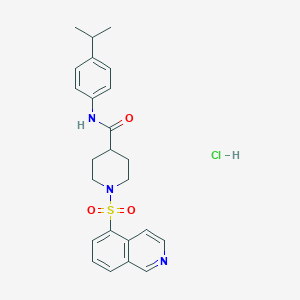

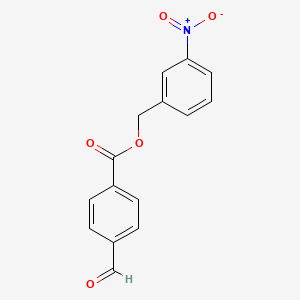

Molecular Structure Analysis

The molecular formula of “this compound” is C10H12ClNO2 . The InChI Code for this compound is 1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)/t7-/m0/s1 .Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 213.66 . The compound’s boiling point and other physical properties were not found in the search results.Aplicaciones Científicas De Investigación

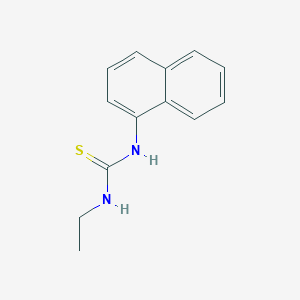

Fluorescence Applications in Biological Assays

The research by Frade et al. (2007) focuses on fluorescence derivatization of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid. This substance, when coupled with the amino groups of various amino acids, exhibits strong fluorescence, making it useful in biological assays. The derivatives show strong fluorescence with emissions around 415 nm. Upon further reaction, these derivatives produce blue benzo[a]phenoxazinium conjugates, offering enhanced fluorescence in ethanol and water at physiological pH, making them suitable for biological assays due to their good quantum yields and emission wavelengths between 644 and 657 nm (Frade et al., 2007).

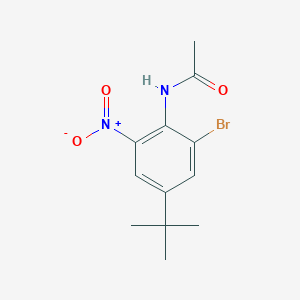

Structural and Spectroscopic Analysis for Biological Applications

The study by Vanasundari et al. (2018) delves into the structural and spectroscopic properties of specific butanoic acid derivatives, highlighting their significance in biological activities. The research emphasizes the potential of these compounds in bonding and inhibiting Placenta growth factor (PIGF-1), suggesting their utility in pharmacological applications. The detailed analysis includes spectroscopic studies, stability analysis using natural bond orbital (NBO) analysis, reactivity assessment through molecular orbital energies, and noncovalent interaction studies. The study concludes that these compounds exhibit good biological activities and are promising for further pharmacological research (Vanasundari et al., 2018).

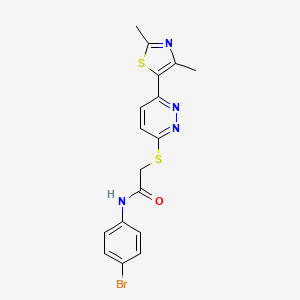

Applications in Antimicrobial Agents

Sah et al. (2014) present a study on the synthesis of formazans from a specific Mannich base, highlighting its antimicrobial properties. The chemical structures were confirmed through elemental analysis and various spectral techniques. The antimicrobial activity was tested against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. The results showed that the compounds possess moderate activity against these strains, indicating their potential application as antimicrobial agents (Sah et al., 2014).

Applications in Anticancer Research

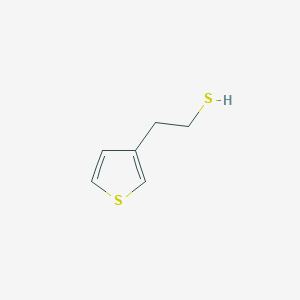

Research by Saad and Moustafa (2011) involves the synthesis of a series of S-glycosyl and S-alkyl derivatives of specific triazinone compounds. These synthesized compounds were tested as anticancer agents in vitro against different cancer cell lines. The study reports significant anticancer activities for certain compounds, notably 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]tr-iazin-7-yl)propanoic acid (18), highlighting their potential as effective cytotoxic agents against various cancer cell lines (Saad & Moustafa, 2011).

Propiedades

IUPAC Name |

(2S)-2-[(4-chlorophenyl)methylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMVXXOKUYWDEC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)

![[5-Acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2608655.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea](/img/structure/B2608664.png)

![3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2608665.png)